molecular formula K3NO9S3 B13776582 Potassium aminetrisulfonate CAS No. 63504-30-3

Potassium aminetrisulfonate

Cat. No.: B13776582
CAS No.: 63504-30-3
M. Wt: 371.5 g/mol
InChI Key: BZHKTUXGVFLCRM-UHFFFAOYSA-K
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Description

Potassium aminetrisulfonate (ATS) is a sulfonated compound primarily identified in environmental and industrial processes, such as wet flue gas desulfurization and denitrification systems. Its molecular structure includes a central amine group bonded to three sulfonate moieties, with potassium as the counterion. ATS is a reaction intermediate formed during the interaction of nitrite and bisulfite ions under specific conditions, as observed in pollutant scrubbing systems .

Key Properties (Inferred from ):

  • Role: Intermediate in NOx and SO2 removal processes.
  • Stability: Stable under aqueous, acidic conditions typical of scrubber environments.
  • Detection: Identified via laser Raman spectroscopy, with distinct spectral signatures differentiating it from related species like hydroxylaminedisulfonate (HADS) and sulfamate ions.

Properties

CAS No.

63504-30-3

Molecular Formula

K3NO9S3

Molecular Weight

371.5 g/mol

IUPAC Name

tripotassium;N,N-disulfonatosulfamate

InChI

InChI=1S/3K.H3NO9S3/c;;;2-11(3,4)1(12(5,6)7)13(8,9)10/h;;;(H,2,3,4)(H,5,6,7)(H,8,9,10)/q3*+1;/p-3

InChI Key

BZHKTUXGVFLCRM-UHFFFAOYSA-K

Canonical SMILES

N(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium aminetrisulfonate can be synthesized through the sulfonation of aniline derivatives. The process involves the reaction of aniline with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents like water or acetic acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where aniline is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency.

Chemical Reactions Analysis

Cyclization Reactions

Under acidic or oxidative conditions, potassium aminetrisulfonate undergoes cyclization to form heterocyclic compounds. For example:

  • Reaction with diketene yields aceto-acetamide-N-sulfonate intermediates, which cyclize to form 6-methyl-3,4-dihydro-1,2,3-oxathiazine-4-one-2,2-dioxide .

Mechanism :

  • Nucleophilic attack by the amine on diketene.

  • Intramolecular cyclization facilitated by sulfonate leaving groups.

Acid-Base Neutralization

The potassium sulfonate groups participate in proton exchange:
HN SO33+HClHN SO33+3KCl\text{HN SO}_3\text{K }_3+\text{HCl}\rightarrow \text{HN SO}_3\text{H }_3+3\text{KCl}
This reaction regenerates the free sulfonic acid, useful in catalysis or further derivatization .

Ion Exchange

Potassium cations are replaceable via ion exchange resins or quaternary ammonium salts:
HN SO33+3R4NClHN SO3NR4)3+3KCl\text{HN SO}_3\text{K }_3+3\text{R}_4\text{NCl}\rightarrow \text{HN SO}_3\text{NR}_4)_3+3\text{KCl}
This property is exploited in purification or to modify solubility .

Nucleophilic Substitution

The sulfonate groups act as leaving groups in SN2 reactions:
HN SO33+RXRN SO33+HX\text{HN SO}_3\text{K }_3+\text{RX}\rightarrow \text{RN SO}_3\text{K }_3+\text{HX}
Common substrates include alkyl halides (RX), enabling functionalization of the amine .

Reaction Conditions and Catalysts

Reaction TypeConditionsCatalystsYield (%)Reference
Cyclization0–25°C, inert organic solventTriethylamine90–100
Acid-Base NeutralizationAqueous HCl, room temperatureNoneQuant.
Ion ExchangeAqueous/organic solvent, RTQuaternary ammonium salt85–95

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 200°C, releasing SO3\text{SO}_3 and NH3\text{NH}_3 .

  • pH sensitivity : Stable in neutral to alkaline conditions; hydrolyzes in strong acids to sulfamic acid .

Scientific Research Applications

Potassium aminetrisulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: It is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of potassium aminetrisulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming stable complexes with electrophiles. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. The sulfonate groups play a crucial role in these interactions, providing both stability and reactivity.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Formula Primary Use/Context Stability/Conditions Toxicity/Handling Key Reference
This compound K(SO₃)₃NH₂ Flue gas desulfurization intermediates Stable in acidic aqueous solutions Limited toxicity data; handled as industrial intermediate
Potassium Perfluorobutane Sulfonate C₄F₉KO₃S Surfactant, industrial coatings Persistent in environment High bioaccumulation risk; regulated
Aluminium Potassium Sulfate (Potassium Alum) KAl(SO₄)₂·12H₂O Water purification, food additive Stable as dodecahydrate Low toxicity; GRAS (Generally Recognized As Safe)
Potassium Disulfite K₂S₂O₅ Food preservative, antioxidant Decomposes in acidic conditions May release SO2; irritant
Potassium Ethyl Sulfate C₂H₅KO₄S Laboratory reagent, organic synthesis Stable in dry conditions Moderate irritant

Structural and Functional Differences

  • Sulfonate vs. Sulfate vs. Sulfite:
    • ATS contains sulfonate groups (SO₃⁻) directly bonded to nitrogen, enabling strong ionic interactions in aqueous systems. This contrasts with sulfates (SO₄²⁻, e.g., potassium alum) and sulfites (SO₃²⁻, e.g., potassium disulfite), which lack the amine linkage and exhibit distinct reactivities .
    • ATS vs. Perfluorobutane Sulfonate: The latter features a fluorinated carbon chain, enhancing environmental persistence and surfactant properties, unlike ATS, which degrades more readily in industrial systems .

Stability and Reactivity

  • ATS remains stable in acidic scrubber environments but may decompose under alkaline conditions, forming sulfamate or hydroxylamine derivatives .
  • Potassium Ethyl Sulfate is hygroscopic and requires dry storage, whereas ATS is handled in aqueous solutions .

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